Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-11(16)5-4-10(12)9-15/h4-5,8,16H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYYOUNCWNYTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-hydroxybenzoate with an amine derivative, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. This reaction is critical for deprotection in synthetic pathways:
-
Reagents : Concentrated HCl, TFA, or NaOH in aqueous/organic solvent mixtures.
-
Conditions : Typically performed at elevated temperatures (50–80°C) or under reflux.
-
Product : 8-Hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylic acid or its deprotected amine derivative .
| Reaction Component | Details |
|---|---|
| Starting Material | Tert-butyl carbamate derivative |
| Acidic Hydrolysis (HCl) | Yields carboxylic acid |
| Basic Hydrolysis (NaOH) | Yields sodium carboxylate intermediate |
| Selectivity | Controlled by pH and temperature |
Hydroxyl Group Functionalization
The phenolic hydroxyl group at the 8-position participates in nucleophilic substitution and protection/deprotection reactions:
-
Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) forms methyl ether derivatives.
-
Sulfonation : Treatment with sulfur trioxide or chlorosulfonic acid introduces sulfonate groups for enhanced solubility.
-
Protection : Silylation (e.g., TBSCl) or acetylation (acetic anhydride) stabilizes the hydroxyl group during multi-step syntheses.
Example Reaction Pathway :
Ring-Opening Reactions
The seven-membered benzoxazepine ring can undergo cleavage under strong acidic or reductive conditions:
-
Acidic Cleavage : Concentrated H₂SO₄ or HCl opens the ring, yielding substituted aniline intermediates.
-
Reductive Opening : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the heterocycle to a diamino alcohol derivative.
| Condition | Product | Application |
|---|---|---|
| H₂SO₄, 100°C | 2-Aminophenol derivative | Precursor for polycyclic compounds |
| H₂ (1 atm), Pd-C, EtOH | Saturated diamine alcohol | Intermediate in analgesic synthesis |
Decarboxylation and Thermal Stability
Thermal treatment or strong bases induce decarboxylation of the carboxylate group:
-
Reagents : Pyridine, quinoline, or NaOH at high temperatures (150–200°C).
-
Product : 8-Hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine, with loss of CO₂ .
Mechanistic Insight :
The tert-butyl group acts as a steric shield, stabilizing the transition state during CO₂ elimination.
Catalytic Modifications
While direct catalytic functionalization of this compound is less documented, analogous benzoxazepines undergo:
-
Rh-Catalyzed Hydroamination : As demonstrated in related 1,4-benzodiazepine syntheses, Rh complexes (e.g., [Rh(cod)Cl]₂) enable regioselective C–N bond formation .
-
Cross-Coupling Reactions : Pd-mediated Suzuki or Buchwald–Hartwig couplings could theoretically modify aromatic substituents if halogens are present .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Functional Impact |
|---|---|---|---|
| Ester Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid | Deprotection for further coupling |
| Hydroxyl Alkylation | MeI, K₂CO₃, DMF, 60°C | 8-Methoxy derivative | Enhanced lipophilicity |
| Reductive Ring Opening | H₂ (1 atm), 10% Pd-C, EtOH, 24h | Diamino alcohol | Backbone for peptide mimics |
| Decarboxylation | Pyridine, 180°C, 2h | De-carboxylated benzoxazepine | Simplified structure for SAR studies |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of benzoxazepines exhibit promising anticancer properties. Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has been studied for its ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that benzoxazepine derivatives can inhibit cell proliferation in various cancer types, including breast and prostate cancer .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, compounds in this class have been shown to interact with retinoic acid receptors (RARs), influencing gene expression related to cell survival and death .
Material Science Applications
Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers. Its unique chemical structure allows it to contribute specific properties to the resulting materials, such as increased thermal stability and improved mechanical strength. Studies suggest that incorporating such heterocyclic compounds into polymer matrices can enhance their performance in various applications .
Chemical Intermediate
Synthesis of Bioactive Compounds
This compound acts as a versatile intermediate in the synthesis of more complex bioactive molecules. Its structure allows for further functionalization through various chemical reactions, making it a valuable building block in organic synthesis. For example, it can be modified to create derivatives with enhanced biological activity or altered physicochemical properties suitable for specific applications .
-
Anticancer Research
A study published in the Journal of Organic Chemistry highlighted the efficacy of benzoxazepine derivatives in inducing apoptosis in MDA-MB-231 breast cancer cells. The compound was shown to significantly reduce cell viability at micromolar concentrations . -
Polymer Development
Research documented in ACS Omega explored the incorporation of benzoxazepine structures into polymer matrices. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to conventional polymers . -
Synthetic Applications
A case study on the synthesis of novel bioactive compounds demonstrated how this compound could be used to generate new therapeutic agents through targeted modifications .
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzoxazepine ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Structural Differences and Implications
Heterocyclic Framework :
- Benzoxazepine vs. Benzodiazepine : Benzoxazepines contain an oxygen atom in the seven-membered ring, enhancing polarity and metabolic stability compared to benzodiazepines, which include two nitrogen atoms. Benzodiazepines (e.g., the 8-chloro analogue) are historically associated with psychoactive properties, whereas benzoxazepines are less explored in CNS applications but offer distinct reactivity .
Substituent Effects :
- -OH Group : The hydroxy group increases hydrophilicity and enables hydrogen bonding, making the compound suitable for interactions in enzymatic pockets.
- Halogens (-Br, -Cl) : Bromo and chloro substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions. The 8-bromo derivative is a versatile intermediate for synthesizing biaryl structures .
- Boronate Ester : The dioxaborolan-2-yl group enables participation in Suzuki-Miyaura reactions, critical for forming carbon-carbon bonds in drug discovery .
Biological Activity
Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C15H21NO3
- Molecular Weight : 263.34 g/mol
- CAS Number : 247133-24-0
The compound features a benzoxazepine core structure, which is known for its ability to interact with various biological targets.
Biological Activity Overview
This compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress.
- Antimicrobial Activity : The compound has exhibited antimicrobial effects against various pathogens in vitro, indicating its potential as an antibacterial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group in the structure is believed to play a crucial role in its ability to neutralize free radicals.
- Enzyme Inhibition : The compound's interaction with specific enzymes involved in inflammatory pathways suggests a mechanism where it inhibits the activity of these enzymes.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | COX-2 inhibition | |
| Neuroprotective | Prevention of neuronal apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
-
Antioxidant Study :
- A study conducted on neuronal cell lines demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels compared to control groups. This suggests a protective role against oxidative damage.
-
Anti-inflammatory Research :
- In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound reduced levels of TNF-alpha and IL-6 cytokines. These findings highlight its potential as a therapeutic agent for inflammatory conditions.
-
Neuroprotection Experiment :
- In vitro studies showed that treatment with the compound prior to exposure to oxidative stress resulted in improved cell viability and reduced markers of apoptosis in neuronal cells.
Q & A
Q. How can computational tools predict regioselectivity in electrophilic substitutions?
- Methodological Answer : Perform Fukui function analysis (Gaussian 16) to map electrophilic attack sites on the benzoxazepine core. Validate predictions with experimental bromination (NBS/THF) and compare regioselectivity via ¹H NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
